3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride
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Description
This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds . It is also known as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .
Synthesis Analysis
Enantiomeric (+)- and (–)-methy3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4- (3- nitrophenyl) pyridine-3,5-dicarboxylate were synthesized by esterification of the optically active monocarboxylic acids (+)- and (–)-, which are available from racemate (±)-6 by optical resolution using cinchonidine and cinchonine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-] [N+] (C (C=C1)=CC=C1C2=C (C (OC)=O)C ©=NC ©=C2C (OC)=O)=O . The empirical formula is C17H16N2O6 and the molecular weight is 344.32 .Chemical Reactions Analysis
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode . It is also used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The boiling point is 208 °C/40 mmHg (lit.) and the melting point is 72-74 °C (lit.) .Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZVYWHTCGDGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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